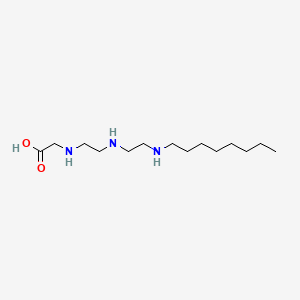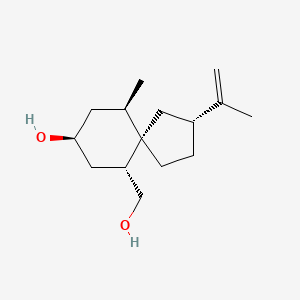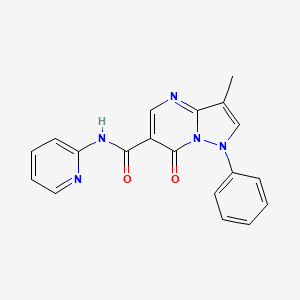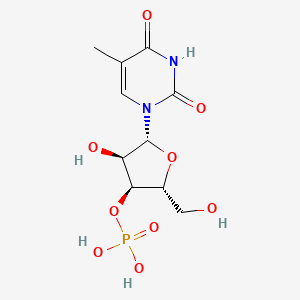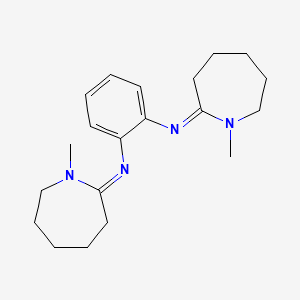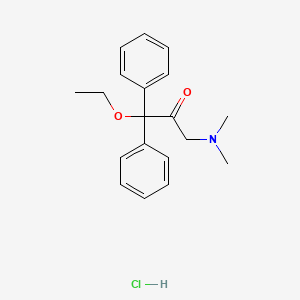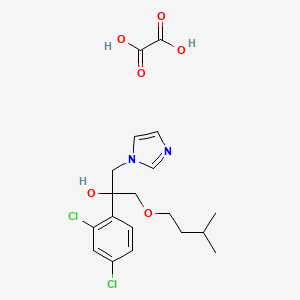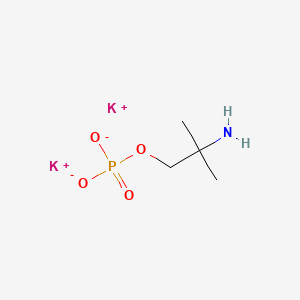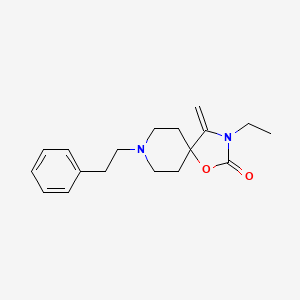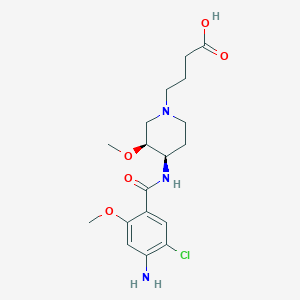
Esonarimod, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esonarimod, ®-, also known as ®-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is a small molecule drug initially developed by Taisho Pharmaceutical Co., Ltd. It has been investigated for its potential as an antirheumatic agent due to its ability to inhibit the production of inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esonarimod, ®-, involves a two-step process:
Friedel–Crafts Acylation: The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, is prepared by the Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene.
Michael Addition: The intermediate is then subjected to a Michael addition reaction with thioacetic acid, resulting in the formation of Esonarimod, ®-, in 74% yield.
Industrial Production Methods: The industrial production of Esonarimod, ®-, follows the same synthetic route but with optimizations to improve yield and reduce the use of environmentally harmful solvents. For instance, the use of dichloromethane and 1,2-dichloroethane has been minimized due to their toxicity and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Esonarimod, ®-, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The acetylthiomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying Michael addition reactions and Friedel–Crafts acylation.
Biology: Its ability to inhibit inflammatory cytokines makes it a valuable tool for studying inflammatory pathways.
Mechanism of Action
Esonarimod, ®-, exerts its effects by inhibiting the production of inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha. It targets the IL-12p40 and IL-1α pathways, which are crucial in the inflammatory response. By inhibiting these pathways, Esonarimod, ®-, reduces inflammation and the progression of rheumatoid arthritis .
Comparison with Similar Compounds
Methotrexate: Another antirheumatic drug that inhibits dihydrofolate reductase.
Sulfasalazine: Used to treat rheumatoid arthritis by modulating the immune response.
Leflunomide: Inhibits pyrimidine synthesis, reducing inflammation.
Uniqueness: Esonarimod, ®-, is unique in its dual inhibition of IL-12p40 and IL-1α, which sets it apart from other antirheumatic drugs that typically target a single pathway. This dual inhibition provides a broader anti-inflammatory effect, making it a promising candidate for treating rheumatoid arthritis .
Properties
CAS No. |
176107-74-7 |
|---|---|
Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
(2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
YRSSFEUQNAXQMX-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C[C@@H](CSC(=O)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



